Bis(4-methoxyphenyl)chlorophosphine

Catalog No.
S1509457
CAS No.
13685-30-8
M.F
C14H14ClO2P
M. Wt
280.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methoxyphenyl)chlorophosphine

CAS Number

13685-30-8

Product Name

Bis(4-methoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(4-methoxyphenyl)phosphane

Molecular Formula

C14H14ClO2P

Molecular Weight

280.68 g/mol

InChI

InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3

InChI Key

YTFQUBRFOJIJOZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl

Catalyst Precursor:

Bis(4-methoxyphenyl)chlorophosphine serves as a valuable precursor for the synthesis of various transition metal catalysts employed in numerous cross-coupling reactions. These reactions form carbon-carbon bonds between different organic molecules, playing a crucial role in the construction of complex organic molecules.

Studies have demonstrated its effectiveness in generating catalysts for:

  • Buchwald-Hartwig cross-coupling: This reaction enables the formation of carbon-carbon bonds between aryl (aromatic ring) and alkyl (straight-chain or branched chain) groups using palladium-based catalysts.
  • Suzuki-Miyaura coupling: This reaction facilitates the creation of carbon-carbon bonds between aryl and vinyl (double bond) or aryl and aryl groups using palladium catalysts.
  • Stille coupling: This reaction enables the formation of carbon-carbon bonds between aryl and vinyl or aryl and aryl groups using palladium or tin catalysts.
  • Sonogashira coupling: This reaction allows for the creation of carbon-carbon bonds between sp-hybridized carbon atoms (often found in terminal alkynes) and various other functional groups using palladium-based catalysts.
  • Negishi coupling: This reaction facilitates the formation of carbon-carbon bonds between various organic fragments using organozinc compounds and nickel or palladium catalysts.
  • Heck coupling: This reaction enables the creation of carbon-carbon bonds between alkenes (double bonds) and aryl or vinyl groups using palladium catalysts.
  • Hiyama coupling: This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl or aryl and aryl groups using palladium catalysts and organosilicon compounds.

The specific choice of catalyst precursor depends on various factors, including the desired reaction, substrate compatibility, and reaction conditions. Bis(4-methoxyphenyl)chlorophosphine offers advantages due to its:

  • Ease of modification: The methoxy groups (-OCH3) on the phenyl rings can be readily modified to tune the electronic properties of the resulting catalyst, influencing its reactivity and selectivity.
  • Good stability: The compound exhibits good stability under various reaction conditions, making it a reliable precursor for catalyst synthesis.

Ligand Precursor:

Bis(4-methoxyphenyl)chlorophosphine can also be used as a precursor for the synthesis of phosphine ligands. These ligands coordinate with transition metals, forming complexes that act as catalysts in various organic transformations. The methoxy groups on the phenyl rings can influence the electronic properties of the ligand, affecting the reactivity and selectivity of the catalyst.

Research into its own properties:

Beyond its role as a precursor, Bis(4-methoxyphenyl)chlorophosphine itself is a subject of scientific research. Studies have investigated its:

  • Physical and chemical properties: Researchers have explored its reactivity, stability, and other fundamental properties.
  • Potential applications: Aside from its established use in catalyst and ligand synthesis, scientists are investigating its potential applications in other areas, such as material science and medicinal chemistry.

Bis(4-methoxyphenyl)chlorophosphine is an organophosphorus compound characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorus atom, along with a chlorine substituent. The structure features a phosphorus atom bonded to two aromatic rings, which enhances its reactivity in various chemical processes. This compound is typically used in synthetic organic chemistry due to its ability to participate in several coupling reactions .

Bis(4-methoxyphenyl)chlorophosphine functions as a chelating ligand in palladium-catalyzed cross-coupling reactions. It donates electron density to the palladium center, influencing its reactivity and facilitating the activation of the organic substrates involved in the coupling process []. The specific mechanism of action within each cross-coupling reaction varies but generally involves oxidative addition, transmetallation, reductive elimination, and ligand exchange steps.

, including:

  • Buchwald-Hartwig Cross Coupling Reaction: Utilized for forming carbon-nitrogen bonds.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Hiyama Coupling: A reaction that allows the coupling of organosilicon compounds with aryl halides.
  • Negishi Coupling: Facilitates the reaction between organozinc reagents and organic halides .

These reactions highlight its utility as a building block in the synthesis of complex organic molecules.

The synthesis of bis(4-methoxyphenyl)chlorophosphine can be achieved through several methods:

  • Direct Phosphination: Involves reacting phosphorus trichloride with 4-methoxyphenyl lithium or other nucleophiles derived from 4-methoxyphenol.
  • Phosphorylation Reactions: Utilizing chlorinated phosphines under controlled conditions to yield bis(4-methoxyphenyl)chlorophosphine as a product.
  • Coupling Reactions: Employing coupling techniques that utilize this compound as a reagent or catalyst in larger synthetic schemes .

These methods emphasize the versatility and accessibility of this compound for synthetic chemists.

Bis(4-methoxyphenyl)chlorophosphine finds applications primarily in organic synthesis as a reagent or catalyst. Its ability to participate in various coupling reactions makes it valuable for:

  • Synthesis of Pharmaceuticals: As an intermediate in the production of biologically active compounds.
  • Material Science: Used in the development of new materials with specific electronic or optical properties.
  • Catalysis: Acts as a ligand in transition metal-catalyzed reactions .

Interaction studies involving bis(4-methoxyphenyl)chlorophosphine often focus on its role as a ligand in coordination chemistry. The compound can form complexes with transition metals, influencing their reactivity and selectivity in catalysis. Research into its interactions with biomolecules may provide insights into potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with bis(4-methoxyphenyl)chlorophosphine. Here are some notable examples:

Compound NameStructureUnique Features
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphineC₁₄H₁₅ClO₂PContains dimethyl groups enhancing steric bulk.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphineC₁₄H₁₉ClO₂PIncreased hydrophobicity due to tert-butyl groups.
Bis(4-methylphenyl)chlorophosphineC₁₂H₁₃ClO₂PLacks methoxy groups; simpler structure affecting reactivity.

These compounds exhibit variations in substituents that can significantly affect their chemical reactivity and biological properties, highlighting the uniqueness of bis(4-methoxyphenyl)chlorophosphine within this class.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE

Dates

Modify: 2023-08-15

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